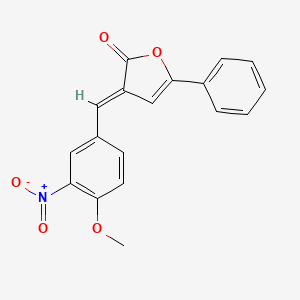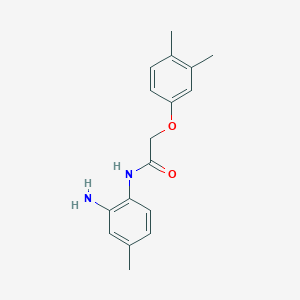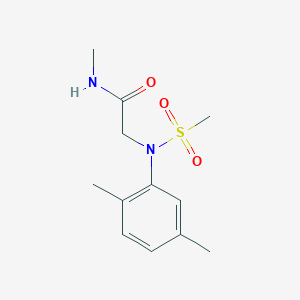![molecular formula C16H15ClN2O2 B5857733 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide CAS No. 430458-84-7](/img/structure/B5857733.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CMBC, is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In
Mecanismo De Acción
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its specificity for PARP. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its potential toxicity. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential toxicity.
In conclusion, N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has shown potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it an interesting subject of study. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves a two-step process. The first step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-methylbenzenecarboximidamide to form N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anticancer properties and can induce apoptosis in cancer cells. N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-12(8-10)15(18)19-21-16(20)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZGLZPADNBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=C(C=C2)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)C)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)






![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)


![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
